molecular formula C22H18FN5OS2 B2435068 N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1207004-89-4

N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2435068
CAS No.: 1207004-89-4
M. Wt: 451.54
InChI Key: VTTQNSHVHDBKIF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS2/c23-16-7-3-4-8-17(16)26-18(29)12-30-21-19-20(24-13-25-21)27-22(31-19)28-10-9-14-5-1-2-6-15(14)11-28/h1-8,13H,9-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQNSHVHDBKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the 3,4-dihydroisoquinoline moiety and the attachment of the 2-fluorophenylacetamide group. Common reagents used in these reactions include various halogenated compounds, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Formation of the Thiazolo[4,5-d]pyrimidine Core

The thiazolo[4,5-d]pyrimidine ring system is typically synthesized via cyclocondensation reactions. For example:

  • Step 1 : Reaction of 2-aminothiazole with a pyrimidine precursor (e.g., guanidine derivatives) under acidic conditions to form the fused ring system.

  • Step 2 : Functionalization at the 7-position (e.g., sulfanylation or coupling reactions) to introduce the sulfanyl group .

Reaction Step Reagents/Conditions Intermediates
CyclocondensationHCl, refluxing ethanolThiazolo[4,5-d]pyrimidine core
SulfanylationThiols (R-SH) or coupling agents (e.g., HATU)2-substituted thiazolo[4,5-d]pyrimidine

Coupling with Tetrahydroisoquinolinyl Group

The tetrahydroisoquinolin-2-yl group is typically introduced via nucleophilic substitution or cross-coupling:

  • Step 3 : Reaction of the 2-position of the thiazolo-pyrimidine core with a tetrahydroisoquinolinyl amine or halide under basic conditions .

Reaction Type Reagents Key Reference
SubstitutionK2CO3, DMF, 60°C
Palladium-mediated couplingPd(OAc)2, Xantphos, microwave irradiation (analogous thiazolo-pyrimidine derivatives)

Acetamide Formation

The acetamide group is synthesized via amide bond formation:

  • Step 4 : Reaction of the phenylamine group with acetyl chloride in the presence of a base (e.g., DIPEA).

Reaction Type Reagents Yield
Amide couplingAcCl, DIPEA, DMF, 0°C → rt75–85% (based on analogous reactions)

Sulfanylation Reactions

The sulfanyl group allows participation in nucleophilic substitution or coupling reactions:

  • Mechanism : The thiazolo-pyrimidine core’s 7-position sulfanyl group can react with electrophiles (e.g., alkyl halides) via SN2 or undergo cross-coupling (e.g., Suzuki-Miyaura) .

Hydrolysis and Stability

Under acidic/basic conditions, the acetamide group may undergo hydrolysis:

  • Hydrolysis : Amide → carboxylic acid (under NaOH/H2O, 100°C).

Biologically Relevant Interactions

The compound’s heterocyclic rings and functional groups enable interactions with biological targets:

  • Mechanism : The thiazolo-pyrimidine core may bind to viral enzymes (e.g., HBV polymerase), while the sulfanyl group enhances membrane permeability .

Analytical Characterization

Key techniques for monitoring reactions and confirming structure:

Technique Purpose Key Observations
HPLC Purity assessment>95% purity for intermediates
NMR Structural confirmationPeaks for thiazolo-pyrimidine protons (δ 8.0–8.5 ppm)
Mass Spectrometry Molecular formula validationM+ = 455.5 g/mol (analogous compounds)

Stability and Reactivity

  • Stability : The compound is stable under standard conditions but may degrade under extreme pH (e.g., pH < 2 or > 12).

  • Reactivity : The sulfanyl group is reactive toward oxidizing agents (e.g., H2O2 → sulfinyl/sulfonyl derivatives) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit tumor growth across various cancer cell lines. A study highlighted the effectiveness of a related compound in displaying antimitotic activity against human tumor cells with promising GI50/TGI values of 15.72/50.68 μM, suggesting a strong potential for further development as an anticancer agent .

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular properties. A series of acetamide derivatives demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative showed an MIC value of 4 μg/mL against both drug-sensitive and resistant strains of M. tuberculosis . This suggests that the thiazolo-pyrimidine framework could be a promising scaffold for developing new antitubercular agents.

Neuroprotective Effects

Compounds containing the tetrahydroisoquinoline moiety have been investigated for neuroprotective effects. These compounds may act as modulators of neurotransmitter systems and could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Some studies have indicated that these derivatives can enhance cognitive function and protect neuronal cells from oxidative stress .

Case Studies

Several case studies have documented the pharmacological effects of compounds structurally related to this compound:

  • Anticancer Screening : A study conducted by the National Cancer Institute (NCI) evaluated a series of tetrahydroisoquinoline derivatives against a panel of cancer cell lines. Results indicated that these compounds exhibited varying degrees of cytotoxicity and selectivity towards different cancer types .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related acetamide derivatives against various bacterial strains. The results demonstrated significant antibacterial activity with low MIC values .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidines: Compounds with similar core structures but different substituents.

    Isoquinoline Derivatives: Molecules featuring the isoquinoline moiety with various functional groups.

    Fluorophenylacetamides: Compounds containing the fluorophenylacetamide group with different heterocyclic cores.

Uniqueness

What sets N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide apart is its unique combination of these structural elements, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorophenyl group : Contributes to the lipophilicity and bioavailability.
  • Tetrahydroisoquinoline moiety : Known for its role in various biological activities including neuroactivity.
  • Thiazolo-pyrimidine unit : Implicated in diverse pharmacological effects.

Molecular Formula

The molecular formula is C19H19FN4SC_{19}H_{19}FN_4S, with a molecular weight of approximately 358.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Biological Activity Data

Activity Type Effect Reference
Receptor BindingModulates dopaminergic receptors
Enzyme InhibitionInhibits acetylcholinesterase
Antioxidant PotentialReduces oxidative stress

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds within the same structural class:

  • Neuroprotective Effects : A study demonstrated that tetrahydroisoquinoline derivatives exhibit neuroprotective effects in animal models of Parkinson's disease. The mechanism was linked to their ability to enhance dopaminergic signaling and reduce neuroinflammation .
  • Antidepressant Activity : Another investigation revealed that compounds similar to this compound showed significant antidepressant-like effects in rodent models by modulating serotonin levels .
  • Cancer Therapeutics : Research has indicated that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation through apoptosis induction. The compound's structural similarity suggests it may exhibit comparable anticancer properties .

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